2-(3-Formylphenoxymethyl)benzonitrile

Description

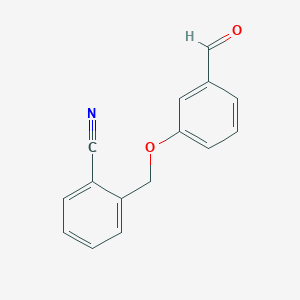

2-(3-Formylphenoxymethyl)benzonitrile is a benzonitrile derivative featuring a phenoxymethyl group substituted with a formyl moiety at the meta position. Benzonitrile derivatives are widely employed in organic synthesis, pharmaceuticals, and materials science due to their versatility as intermediates. The formyl group enhances electrophilicity, enabling participation in condensation and nucleophilic addition reactions .

Properties

IUPAC Name |

2-[(3-formylphenoxy)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-9-13-5-1-2-6-14(13)11-18-15-7-3-4-12(8-15)10-17/h1-8,10H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOIEMOIWWFYEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Formylphenoxymethyl)benzonitrile typically involves the reaction of 3-formylphenol with benzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the benzonitrile, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-Formylphenoxymethyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

Oxidation: 2-(3-Carboxyphenoxymethyl)benzonitrile.

Reduction: 2-(3-Formylphenoxymethyl)benzylamine.

Substitution: 2-(3-Nitrophenoxymethyl)benzonitrile, 2-(3-Bromophenoxymethyl)benzonitrile.

Scientific Research Applications

2-(3-Formylphenoxymethyl)benzonitrile is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 2-(3-Formylphenoxymethyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among benzonitrile derivatives:

Key Observations :

- Substituent Position: Meta-substituted formyl groups (as in the target compound) enhance electrophilicity compared to ortho-substituted analogs (e.g., 2-(3-chloro-2-formylphenoxy)benzonitrile), which exhibit steric hindrance .

- Functional Groups: Amino groups (e.g., 3C) improve solubility and reactivity in coupling reactions, while ferrocene derivatives (e.g., 2FMAB) show radical scavenging activity .

Reactivity

- Nucleophilic Additions: The formyl group in this compound likely participates in condensations with amines, akin to 2-(2-oxo-2-phenylethyl)benzonitrile, which reacts with anilines to form isoquinolines using Me₃Al as a catalyst .

- Radical Interactions : Ferrocene-based benzonitriles (e.g., 2FMAB) exhibit distinct binding modes with DPPH radicals—3FMAB shows chemical interaction, while 2FMAB interacts electrostatically .

Biological Activity

2-(3-Formylphenoxymethyl)benzonitrile is a chemical compound that has garnered interest due to its potential biological activities. Understanding its mechanisms of action, therapeutic applications, and biological interactions is crucial for advancing its use in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : CHNO\

- Molecular Weight : 251.28 g/mol

This compound features a benzene ring substituted with both a formyl group and a benzonitrile moiety, which may contribute to its reactivity and interaction with biological targets.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. Preliminary studies suggest that it may modulate various signaling pathways, although detailed mechanisms remain to be fully elucidated.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : There are indications of cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent. Further studies are required to determine its efficacy and safety in vivo.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Cytotoxic effects observed in cancer cell lines | |

| Anti-inflammatory | Potential to reduce inflammation in model systems |

Example Case Study

A notable case study involved the synthesis and evaluation of phenoxy derivatives for their antimicrobial properties. The study found that modifications to the phenoxy group significantly influenced the antibacterial activity, suggesting that similar modifications could enhance the efficacy of this compound against resistant strains .

Future Directions

Further research is essential to fully understand the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics of the compound.

- Mechanistic Studies : Elucidating the specific molecular targets and pathways affected by this compound.

- Structure-Activity Relationship (SAR) : Exploring how structural variations influence biological activity to optimize the compound for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.